Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654132
InChI: InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

CAS No.:

Cat. No.: VC17654132

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate
Standard InChI InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3
Standard InChI Key BSGKUWBKGVYIIZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C#CC(=O)OCC

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate consists of a pyrazole ring substituted with an ethyl group at the N1 position and a propargyl ester (−C≡C−COOEt\text{−C≡C−COOEt}) at the C4 position. The propargyl ester introduces a triple bond, conferring rigidity and electrophilicity to the molecule, while the ethyl group enhances lipophilicity. This combination creates a planar geometry ideal for π-stacking interactions in supramolecular assemblies or protein binding pockets .

Table 1: Molecular Properties of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

PropertyValue
CAS Number1594446-09-9
Molecular FormulaC10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight192.21 g/mol
IUPAC NameEthyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
Key Functional GroupsPyrazole, propargyl ester

The compound’s spectroscopic fingerprints, such as infrared (IR) stretches for the alkyne (2100cm1\sim 2100 \, \text{cm}^{-1}) and ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}), aid in structural verification.

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves Sonogashira coupling or alkyne-azide cycloaddition (Click chemistry). According to VulcanChem, a representative pathway includes:

  • Preparation of 1-ethyl-4-iodo-1H-pyrazole: Halogenation of 1-ethylpyrazole using Niodosuccinimide\text{N}-iodosuccinimide.

  • Coupling with ethyl propiolate: A palladium-catalyzed Sonogashira reaction links the iodopyrazole to the propargyl ester.

1-Ethyl-4-iodo-1H-pyrazole+Ethyl propiolatePd(PPh3)4,CuIEthyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate\text{1-Ethyl-4-iodo-1H-pyrazole} + \text{Ethyl propiolate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate}

Yields for this route range from 60–75%, with purity dependent on chromatographic separation.

Alternative Methods

A modified approach reported in PMC utilizes Claisen-Schmidt condensation to form pyrazole-propargyl hybrids . For example, reacting 1-ethylpyrazole-4-carbaldehyde with ethyl propiolate in basic ethanol generates the target compound via aldol-like addition, though this method suffers from lower regioselectivity .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ\delta 1.35 (t, 3H, J=7.1HzJ = 7.1 \, \text{Hz}, CH2_2CH3_3), 4.28 (q, 2H, J=7.1HzJ = 7.1 \, \text{Hz}, OCH2_2), and 7.45 (s, 1H, pyrazole-H) confirm the ethyl ester and pyrazole moieties .

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 85.5 (alkynyl carbon) and 161.2 (ester carbonyl) validate the propargyl ester.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a dominant [M+H]+^+ ion at m/z=193.1m/z = 193.1, consistent with the molecular weight . Fragmentation patterns include loss of the ethyl group (29Da-29 \, \text{Da}) and cleavage of the ester (73Da-73 \, \text{Da}).

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block

The compound’s alkyne group serves as a click chemistry handle for bioorthogonal reactions, enabling rapid assembly of drug candidates. For instance, coupling with azide-functionalized sugars or peptides generates triazole-linked conjugates with enhanced pharmacokinetic properties .

Comparative Analysis with Structural Analogues

Ethyl vs. Methyl Esters

Replacing the ethyl ester with a methyl group (e.g., methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate) reduces steric bulk, enhancing solubility but decreasing metabolic stability.

Substituent Effects on the Pyrazole Ring

  • 1-Methyl substitution: Lowers lipophilicity (clogP = 1.2 vs. 1.8 for 1-ethyl).

  • 1-Benzyl substitution: Increases affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator